molecular formula C25H22N2O4S B11455584 Ethyl 2-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11455584
M. Wt: 446.5 g/mol
InChI Key: ZBEQGVNJKDJBQW-UHFFFAOYSA-N
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Description

ETHYL 2-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzoxazole ring, a benzothiophene ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the condensation of o-aminophenol with a carboxylic acid derivative, such as benzoic acid, under acidic conditions.

    Synthesis of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Coupling of the Benzoxazole and Benzothiophene Rings: This step involves the formation of an amide bond between the benzoxazole and benzothiophene intermediates, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the amide group to an amine or the ester group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazole or benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds such as 2-phenylbenzoxazole and 2-(4-methylphenyl)benzoxazole.

    Benzothiophene Derivatives: Compounds such as 2-phenylbenzothiophene and 2-(4-methylphenyl)benzothiophene.

Uniqueness

ETHYL 2-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of benzoxazole and benzothiophene rings, as well as the presence of an ethyl ester group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl 2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H22N2O4S/c1-2-30-25(29)21-17-10-6-7-11-20(17)32-24(21)26-23(28)16-12-13-19-18(14-16)22(31-27-19)15-8-4-3-5-9-15/h3-5,8-9,12-14H,2,6-7,10-11H2,1H3,(H,26,28)

InChI Key

ZBEQGVNJKDJBQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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